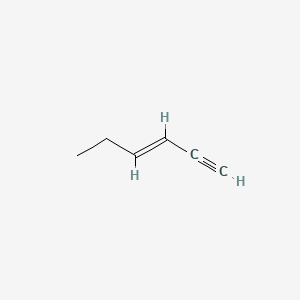
4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile is a chemical compound with the molecular formula C6HCl3N2O It is a derivative of pyridine, characterized by the presence of three chlorine atoms, a hydroxyl group, and a nitrile group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 3-hydroxypyridine-2-carbonitrile with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully monitored and controlled to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4,5,6-trichloro-3-pyridinecarboxaldehyde.
Reduction: Formation of 4,5,6-trichloro-3-hydroxy-2-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the nitrile group can influence its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Hydroxy-3,5,6-trichloropyridine: Similar structure but lacks the nitrile group.
3,5,6-Trichloro-2-pyridinol: Another chlorinated pyridine derivative with different functional groups.
Uniqueness
4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both hydroxyl and nitrile groups, along with multiple chlorine atoms, makes it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C6HCl3N2O |
|---|---|
分子量 |
223.4 g/mol |
IUPAC名 |
4,5,6-trichloro-3-hydroxypyridine-2-carbonitrile |
InChI |
InChI=1S/C6HCl3N2O/c7-3-4(8)6(9)11-2(1-10)5(3)12/h12H |
InChIキー |
VRCKLLBEKVQGRL-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=C(C(=C(C(=N1)Cl)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


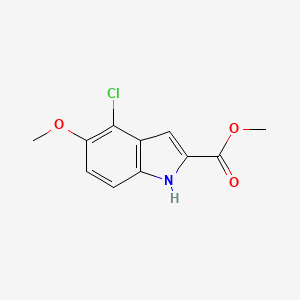
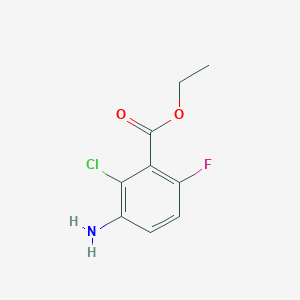

![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)
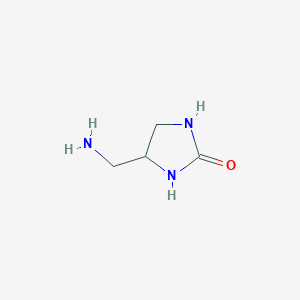
![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
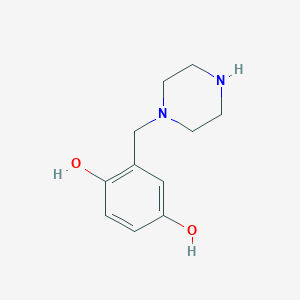

![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide](/img/structure/B13578356.png)
aminehydrochloride](/img/structure/B13578363.png)
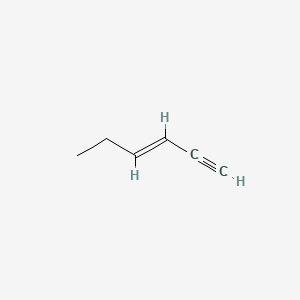
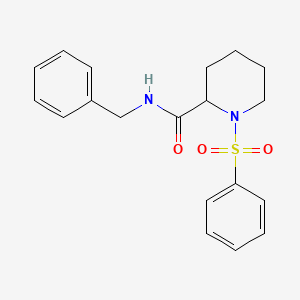
![3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
